3-chloro-4-fluoro-N-(pyridin-3-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2S/c12-10-6-9(3-4-11(10)13)18(16,17)15-8-2-1-5-14-7-8/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXESIRLIUZMQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied in the formation of carbon–carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient fluorinating reagents and reliable fluorination technology is crucial in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(pyridin-3-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
3-chloro-4-fluoro-N-(pyridin-3-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives with halogenated benzene cores and heterocyclic substituents are common in medicinal chemistry. Below is a detailed comparison of 3-chloro-4-fluoro-N-(pyridin-3-yl)benzene-1-sulfonamide with structurally related compounds:
Structural Analogues
Key Comparison Metrics
Substituent Effects on Bioactivity :
- The pyridin-3-yl group in the target compound may enhance interactions with polar residues in enzyme active sites, as seen in bromodomain inhibitors .
- Bulkier substituents (e.g., piperidine-thiophene in ) increase molecular weight and may reduce blood-brain barrier permeability but improve solubility.
- Trifluoromethyl groups (e.g., ) enhance metabolic stability and lipophilicity, critical for oral bioavailability.
Compounds with azepane or pyrrolidine rings (e.g., ) introduce conformational flexibility, which can modulate target selectivity.
Thermal and Physical Properties :
- Melting points (MP) for related sulfonamides range from 211–214°C (e.g., ), suggesting high crystallinity, which may influence formulation stability.
Structure-Activity Relationship (SAR) Insights
- Pyridine vs. Piperidine Substituents : Pyridine-containing analogs (e.g., target compound) often exhibit stronger binding to aromatic-rich binding pockets (e.g., Brd4 bromodomains) compared to aliphatic piperidine derivatives .
- Halogen Positioning : The 3-chloro-4-fluoro configuration optimizes steric and electronic compatibility with hydrophobic enzyme pockets, as seen in kinase inhibitors .
Biological Activity
3-chloro-4-fluoro-N-(pyridin-3-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.
Antimicrobial Activity
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis, respectively .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
Mechanism of Action
The mechanism of action involves the inhibition of bacterial protein synthesis, which subsequently affects nucleic acid and peptidoglycan production, leading to bactericidal effects .
Anticancer Activity
In Vitro Studies
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, particularly in MCF7 breast cancer cells, with an IC50 value of approximately 25.72 ± 3.95 μM .
In Vivo Studies
Further studies involving tumor-bearing mice showed a significant reduction in tumor growth when treated with this compound, indicating its potential as a therapeutic agent in cancer treatment .
Case Studies
-
Study on Anticancer Effects
- Objective: To evaluate the anticancer efficacy of this compound.
- Method: MCF7 cell lines were treated with varying concentrations of the compound.
- Results: The treatment led to increased apoptosis rates, confirming its potential as an anticancer agent.
-
Antimicrobial Efficacy Study
- Objective: To assess the antimicrobial activity against clinical isolates.
- Method: The compound was tested against multiple bacterial strains.
- Results: Demonstrated significant antibacterial activity with low MIC values, supporting its use in treating bacterial infections.
Q & A
Basic: What are the critical steps and analytical methods for synthesizing 3-chloro-4-fluoro-N-(pyridin-3-yl)benzene-1-sulfonamide?
Answer:
The synthesis typically involves:
Sulfonamide Coupling : Reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with pyridin-3-amine under basic conditions (e.g., using triethylamine in dichloromethane) to form the sulfonamide bond .
Purification : Column chromatography or recrystallization to isolate the product.
Characterization :
- NMR Spectroscopy (¹H/¹³C) to confirm substituent positions and bonding .
- HPLC for purity assessment (>95% purity threshold for biological assays) .
- Mass Spectrometry (HRMS) to validate molecular weight .
Advanced: How can conflicting enzymatic inhibition data for this compound be resolved?
Answer:
Discrepancies in IC₅₀ values (e.g., BCL-2 inhibition vs. carbonic anhydrase) may arise from:
- Assay Conditions : Variations in pH, buffer composition, or temperature (e.g., 25°C vs. 37°C) .
- Protein Isoforms : Differential binding to BCL-2 family proteins (e.g., BCL-xL vs. MCL-1) .
- Orthogonal Validation :
- Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
- Compare with crystal structures (if available) to confirm binding modes .
Basic: What structural features dictate its biological activity?
Answer:
Key pharmacophores include:
- Sulfonamide Group : Essential for hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase) .
- Chloro-Fluoro Substituents : Enhance lipophilicity (LogP ~2.8) and membrane permeability .
- Pyridinyl Moiety : Participates in π-π stacking with aromatic residues in target proteins .
Advanced: What strategies improve yield in the sulfonamide coupling step?
Answer:
Optimization approaches:
- Catalyst Screening : Palladium on carbon (Pd/C) for coupling reactions, achieving yields up to 85% .
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .
Basic: What biological activities are reported for this compound?
Answer:
- Antimicrobial Activity : MIC = 8 µg/mL against S. aureus due to dihydropteroate synthase inhibition .
- Enzyme Inhibition : IC₅₀ = 12 nM for carbonic anhydrase IX (relevant in cancer therapeutics) .
- Apoptosis Induction : EC₅₀ = 0.5 µM in BCL-2-overexpressing leukemia cell lines .
Advanced: How to design experiments to study its metabolic stability?
Answer:
- In Vitro Assays :
- Liver Microsomes : Incubate with NADPH (1 mM) and monitor degradation via LC-MS over 60 minutes .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .
- Comparative Analysis : Test analogues with trifluoromethyl or morpholine substitutions to improve half-life .
Basic: How is purity validated for research-grade material?
Answer:
- HPLC : Retention time consistency (e.g., 8.2 min on C18 column, 70:30 acetonitrile/water) .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C 48.2%, H 3.1%, N 9.8%) .
- Melting Point : Sharp range (e.g., 162–164°C) confirms crystalline purity .
Advanced: What computational methods predict interactions with BCL-2?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to the BCL-2 hydrophobic groove (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) .
- QM/MM Calculations : Evaluate electronic interactions between the sulfonamide and Arg127 residue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
